molecular formula C5H3F2IN2O2 B10905480 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid

Cat. No.: B10905480
M. Wt: 287.99 g/mol
InChI Key: QTSLHOPKPRBYBW-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, iodo, and carboxylic acid groups

Preparation Methods

The synthesis of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the difluoromethylation of a pyrazole derivative, followed by iodination and carboxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include metal catalysts, bases, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to a desired therapeutic effect. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(Difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H3F2IN2O2

Molecular Weight

287.99 g/mol

IUPAC Name

2-(difluoromethyl)-4-iodopyrazole-3-carboxylic acid

InChI

InChI=1S/C5H3F2IN2O2/c6-5(7)10-3(4(11)12)2(8)1-9-10/h1,5H,(H,11,12)

InChI Key

QTSLHOPKPRBYBW-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1I)C(=O)O)C(F)F

Origin of Product

United States

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